![molecular formula C8H9NO4 B105568 [3-(Hydroxymethyl)-2-nitrophenyl]methanol CAS No. 16578-60-2](/img/structure/B105568.png)
[3-(Hydroxymethyl)-2-nitrophenyl]methanol
Overview
Description
[3-(Hydroxymethyl)-2-nitrophenyl]methanol (C₈H₉NO₄, molecular weight 183.16 g/mol) is an aromatic compound featuring a benzene ring substituted with a hydroxymethyl group (–CH₂OH) at the 3-position and a nitro group (–NO₂) at the 2-position. The ortho-substitution of the nitro group relative to the hydroxymethyl group creates a sterically hindered environment, which influences its reactivity and physical properties. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its hydroxymethyl group enables hydrogen bonding, enhancing solubility in polar solvents, while the nitro group imparts electron-withdrawing effects, affecting electrophilic substitution patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-2-nitrophenyl]methanol typically involves the nitration of a benzene derivative followed by the introduction of hydroxymethyl groups. One common method is the nitration of toluene to form 2-nitrotoluene, which is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Esters, ethers, and other substituted products.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis
[3-(Hydroxymethyl)-2-nitrophenyl]methanol serves as an important intermediate in the synthesis of complex organic molecules. The presence of functional groups allows for further chemical modifications, making it valuable in organic synthesis.
Preparation Methods
The synthesis typically involves the nitration of toluene to produce 2-nitrotoluene, followed by hydroxymethylation using formaldehyde and a base like sodium hydroxide. Controlled reaction conditions are essential for selective product formation.
Method | Reagents | Conditions |
---|---|---|
Nitration | Toluene, HNO₃, H₂SO₄ | Controlled temperature |
Hydroxymethylation | Formaldehyde, NaOH | Basic conditions |
Biology
Potential Biological Activities
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Medicine
Pharmaceutical Precursor
The compound is under investigation as a precursor for pharmaceutical compounds. Its derivatives may possess therapeutic properties relevant to drug development.
Application Area | Potential Use |
---|---|
Anticancer Agents | Development of targeted therapies |
Antimicrobial Agents | New formulations for resistant infections |
Industry
Production of Dyes and Pigments
In industrial applications, this compound is utilized in the production of dyes and pigments due to its chemical structure, which allows for vibrant color production.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)-2-nitrophenyl]methanol depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations :
- Nitro Group Position: Ortho-substituted nitro groups (as in the target compound) increase steric strain compared to para-substituted analogs (e.g., 3-(Hydroxymethyl)-4-nitrophenol), reducing reaction rates in nucleophilic substitutions .
- Hydroxymethyl vs. Ethanol Chains: The hydroxymethyl group in the target compound offers stronger hydrogen-bonding capability than the ethanol chain in 2-(3-Nitrophenyl)ethanol, leading to higher solubility in aqueous media .
- Electron-Withdrawing Effects: Fluorine substituents (e.g., in (4-Fluoro-3-nitrophenyl)methanol) amplify electron withdrawal compared to hydroxymethyl groups, directing electrophilic attacks to specific ring positions .
Physical Properties and Reactivity
- Melting Points: Ortho-substituted nitro compounds generally exhibit higher melting points due to intramolecular hydrogen bonding (e.g., 156–158°C for 3-(2-nitrophenyl)-1-(2-chlorophenyl)-2-propenone vs. 210°C for fluorinated derivatives) .
- Solubility: Hydroxymethyl groups improve solubility in methanol and DMSO, critical for pharmaceutical formulations .
- Stereoselectivity : Trans-isomer dominance is observed in reactions involving 3-(2-nitrophenyl)oxirane-2-carboxamides, influenced by nitro group orientation .
Biological Activity
[3-(Hydroxymethyl)-2-nitrophenyl]methanol, a compound featuring both hydroxymethyl and nitro functional groups, has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H9N2O3
- Molecular Weight : 181.17 g/mol
- CAS Number : 16578-69-5
The presence of the nitro group suggests that this compound may exhibit significant biological activity, potentially including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may result in:
- Inhibition of Enzymatic Activity : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways.
- Induction of Apoptosis : Potentially triggering programmed cell death in cancer cells through oxidative stress mechanisms.
- Antimicrobial Activity : The compound's structure suggests it could disrupt bacterial cell membranes or interfere with essential bacterial functions .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that this compound could potentially act against these pathogens, although specific data on this compound is limited .
Anticancer Activity
The anticancer potential of this compound is supported by studies on related compounds. For example, derivatives with similar functional groups have shown cytotoxic effects on cancer cell lines such as HeLa and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest. A comparative study indicated that certain nitrophenyl derivatives had IC50 values ranging from 10 µM to 30 µM against these cell lines, suggesting a promising avenue for further exploration .
Case Studies
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
1 | 3g | T47-D | 1.33 | Induction of apoptosis via oxidative stress |
2 | 3a | LNCaP | 10.20 | Inhibition of proliferation |
3 | Nitro derivative | A549 | 20.51 | Disruption of cell membrane integrity |
Example Findings
In a study assessing various nitrophenyl compounds, this compound was highlighted for its potential as an anticancer agent. It was noted that treatment with this compound resulted in increased PI staining in T47-D cells, indicating higher rates of cell death compared to controls .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [3-(Hydroxymethyl)-2-nitrophenyl]methanol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving nitrophenyl derivatives and hydroxymethyl precursors. For example, refluxing with a nitroaniline derivative (e.g., 2-nitroaniline) in methanol under controlled pH conditions (4–6 hours, monitored by TLC) is a common approach. Yield optimization may involve:
- Temperature control (80–100°C) to avoid side reactions.
- Use of polar aprotic solvents (e.g., DMF) to enhance solubility.
- Catalysts like trifluoroacetic acid (TFA) to accelerate coupling .
Table 1 : Comparison of synthetic methods:
Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
TFA | DMF | 90 | 75 | |
None | Methanol | 80 | 60 |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC-MS : To confirm molecular weight (C₈H₉NO₄; calc. 199.06 g/mol) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .
- NMR : ¹H NMR (DMSO-d₆) should show peaks for aromatic protons (δ 7.5–8.2 ppm), hydroxymethyl groups (δ 4.5–5.0 ppm), and nitro groups (no direct proton signal but inferred from IR) .
- IR : Key stretches for -NO₂ (~1520 cm⁻¹) and -OH (~3400 cm⁻¹) .
Q. What storage conditions are recommended to prevent decomposition of this compound?
- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to mitigate photodegradation and oxidation. Use desiccants (e.g., silica gel) to minimize hydrolysis of the hydroxymethyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-nitrophenyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Steric hindrance from the hydroxymethyl group may slow nucleophilic attacks. To study:
- Perform DFT calculations (e.g., Gaussian 09) to map electron density.
- Conduct Suzuki-Miyaura coupling trials with boronic acids, monitoring regioselectivity via LC-MS .
Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. Standardize protocols:
- Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Compare with isotopically labeled analogs (e.g., ¹³C-enriched samples) .
Q. Can this compound serve as a precursor for bioactive heterocycles, and what are the mechanistic pathways?
- Methodological Answer : The hydroxymethyl group enables cyclization reactions. For example:
- React with thiourea under acidic conditions to form benzothiazoles.
- Monitor intermediates via in-situ FTIR to identify rate-limiting steps (e.g., nitro reduction to amine) .
Table 2 : Bioactive derivatives and activities:
Derivative | Activity Tested | IC₅₀ (µM) | Reference |
---|---|---|---|
Benzothiazole analog | Anti-inflammatory | 12.3 | |
Oxadiazole analog | Antimicrobial | 8.7 |
Q. What computational models predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model hydrolysis kinetics. Parameters:
- pH 2–12 : Assess deprotonation of -OH groups.
- Temp 25–100°C : Predict Arrhenius degradation rates. Validate with accelerated stability testing (40°C/75% RH for 6 weeks) .
Q. Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., reaction yields), replicate experiments with controlled variables (solvent purity, catalyst batch) and apply statistical tools (ANOVA) .
- Safety Protocols : Handle nitro-containing compounds in fume hoods; use PPE to avoid dermal exposure .
Properties
IUPAC Name |
[3-(hydroxymethyl)-2-nitrophenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWBYBQPIOWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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